molecular formula C18H16ClN3O4S2 B2714745 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide CAS No. 1119248-80-4

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide

Cat. No.: B2714745
CAS No.: 1119248-80-4
M. Wt: 437.91
InChI Key: FNCPIOPCLQPYOI-UHFFFAOYSA-N
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Description

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the chlorination of a pyridine derivative followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the chlorinated phenyl ring can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide
  • 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]thiophene-3-sulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. The combination of the sulfonamide and chlorinated phenyl groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-22(15-8-3-2-4-9-15)28(25,26)16-10-5-7-14(13-16)21-27(23,24)17-11-6-12-20-18(17)19/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPIOPCLQPYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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